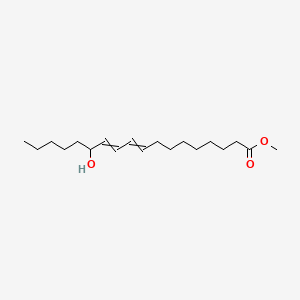

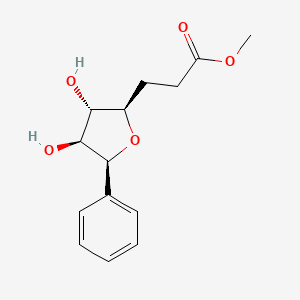

Methyl 13-hydroxyoctadeca-9,11-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 13-hydroxyoctadeca-9,11-dienoate is a naturally occurring compound that belongs to the class of hydroxy fatty acids. It is often used in research related to life sciences due to its bioactive properties.

Preparation Methods

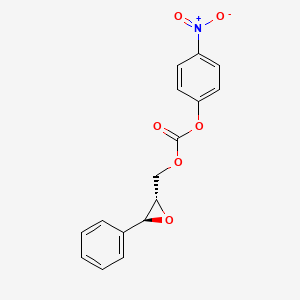

Synthetic Routes and Reaction Conditions: Methyl 13-hydroxyoctadeca-9,11-dienoate can be synthesized through several methods. One common approach involves the extraction from natural sources such as endophytic fungi. For instance, a hexane-soluble extract of the endophytic fungus Annulohypoxylon ilanense has been used to isolate this compound . Another method involves the stereocontrolled synthesis using palladium-catalyzed coupling reactions followed by selective reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis from methyl ricinoleate. This process includes purification, conversion to mesylate, and subsequent reaction with a base to yield the desired ester .

Chemical Reactions Analysis

Types of Reactions: Methyl 13-hydroxyoctadeca-9,11-dienoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions: Common reagents used in these reactions include sodium methoxide for transesterification, solid-phase extraction for separation, and trimethylsilyl derivatization for hydroxyl group modification . Conditions such as temperature and solvent choice are critical for optimizing these reactions.

Major Products Formed: The major products formed from these reactions include various epoxy and hydroxy fatty acid methyl esters. These products are often analyzed using techniques like GC-MS and GC-FID to determine their quantities and structures .

Scientific Research Applications

Methyl 13-hydroxyoctadeca-9,11-dienoate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying lipid oxidation and hydroxy fatty acid metabolism . In biology, it is investigated for its role in cellular signaling and metabolic pathways . Industrially, it is used in the production of bioactive compounds and as a precursor for synthesizing other valuable chemicals .

Mechanism of Action

The mechanism of action of methyl 13-hydroxyoctadeca-9,11-dienoate involves its interaction with various molecular targets and pathways. It is known to stimulate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation . Additionally, it can activate TRPV1 and GPR132 receptors, contributing to its bioactive effects . These interactions are essential for understanding the compound’s therapeutic potential and its role in biological processes.

Comparison with Similar Compounds

Methyl 13-hydroxyoctadeca-9,11-dienoate can be compared with other similar compounds such as methyl linoleate, methyl 12-hydroxyoctadeca-9,13,15-trienoate, and 13-hydroxyoctadeca-9,11-dienoic acid . These compounds share similar structural features but differ in their specific functional groups and bioactivities. For instance, methyl linoleate is a common fatty acid ester used in various industrial applications, while 13-hydroxyoctadeca-9,11-dienoic acid is known for its role in cellular signaling . The uniqueness of this compound lies in its specific hydroxylation pattern and its potential for diverse scientific applications.

Properties

IUPAC Name |

methyl 13-hydroxyoctadeca-9,11-dienoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMLLPSSQZSZOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,6-Dioxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl)-6-oxooctanoic acid](/img/structure/B10766820.png)

![(15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766826.png)

![(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766877.png)

![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)